molecular formula C26H27N3O6 B2552105 methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 758702-39-5

methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B2552105
CAS No.: 758702-39-5
M. Wt: 477.517
InChI Key: KUCHAGNROIBQHP-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a structurally complex heterocyclic compound characterized by a fused pyrano-pyridine core. Key functional groups include a 3,4-dimethoxyphenethyl substituent at position 6, a pyridin-4-yl group at position 4, and a methyl ester at position 2.

Properties

IUPAC Name

methyl 2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4-pyridin-4-yl-4H-pyrano[3,2-c]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O6/c1-15-13-20-22(21(17-7-10-28-11-8-17)23(24(27)35-20)26(31)34-4)25(30)29(15)12-9-16-5-6-18(32-2)19(14-16)33-3/h5-8,10-11,13-14,21H,9,12,27H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCHAGNROIBQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=NC=C3)C(=O)N1CCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound belonging to the class of pyranopyridines. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. Its unique structural features include multiple functional groups such as amino and methoxy moieties, which contribute to its pharmacological profile.

Structural Characteristics

The molecular formula of the compound is C27H29N3O5C_{27}H_{29}N_3O_5, with a molecular weight of approximately 463.54 g/mol. The structure includes a pyrano[3,2-c]pyridine core, which is known for its bioactive properties.

Feature Description
Molecular Formula C27H29N3O5C_{27}H_{29}N_3O_5
Molecular Weight 463.54 g/mol
Structural Class Pyranopyridines
Functional Groups Amino, Methoxy, Carbonyl

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound has potential anticancer properties. It has been tested against various cancer cell lines with promising results in inhibiting cell proliferation.
  • Anti-inflammatory Effects : The compound has shown significant anti-inflammatory activity in vitro. It modulates inflammatory pathways, potentially making it a candidate for treating inflammatory diseases.
  • Antimicrobial Properties : Studies have also reported antimicrobial effects against various pathogens. The mechanism appears to involve enzyme inhibition and disruption of microbial cellular processes.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways related to cancer and inflammation.
  • Cell Signaling Modulation : It influences signaling pathways that regulate cell growth and apoptosis, contributing to its anticancer effects.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Activity : A study assessed the efficacy of the compound against CCRF-CEM leukemia cells. Results indicated an IC50 value lower than 10 µg/mL for certain derivatives, suggesting significant anticancer potential (source: ).
  • Anti-inflammatory Study : In a model of acute inflammation, the compound demonstrated a reduction in inflammatory markers by up to 50%, indicating strong anti-inflammatory properties (source: ).
  • Antimicrobial Efficacy : Testing against Gram-positive and Gram-negative bacteria revealed that the compound exhibited minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL, showcasing its potential as an antimicrobial agent (source: ).

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with structurally similar compounds:

Compound Name Biological Activity
2-amino-4-(3-chlorophenyl)-6-(3,4-dimethoxyphenethyl)Anticancer and anti-inflammatory
7-methyl-5-oxo-pyrano[3,2-c]pyridineAntimicrobial and enzyme inhibition
2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-pyranoAnti-inflammatory

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the pyrano[3,2-c]pyridine family, which shares a bicyclic framework. Below is a detailed comparison with analogs from the evidence:

Table 1: Structural and Functional Comparison of Pyrano[3,2-c]pyridine Derivatives

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) Notable Features
Methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate 6: 3,4-dimethoxyphenethyl; 4: pyridin-4-yl; 3: methyl ester Methoxy, pyridyl, ester ~535.6 (calculated) High lipophilicity due to aromatic groups
2-Amino-4-(4-hydroxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 4: 4-hydroxyphenyl; 6: 3-pyridinylmethyl Hydroxyl, pyridyl, nitrile ~454.5 Enhanced hydrogen-bonding potential
2-Amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 4: 2,3-dimethoxyphenyl; 6: 3-pyridinylmethyl Methoxy, pyridyl, nitrile ~498.5 Increased steric bulk at position 4
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo-pyridine core with nitro and cyano groups Nitro, cyano, ester ~578.6 Extended conjugation for UV activity
6-Amino-4-aryl-5-cyano-3-(3-cyanopyridin-2-ylthiomethyl)-2,4-dihydropyrano[2,3-c]pyrazoles Pyrano-pyrazole core with cyano and thiomethyl Cyano, thiomethyl, pyrazole ~400–450 (estimated) Potential antimicrobial activity

Key Structural and Functional Differences

Substituent Effects on Solubility: The 3,4-dimethoxyphenethyl group in the target compound enhances lipophilicity compared to the 4-hydroxyphenyl analog , which may reduce aqueous solubility but improve membrane permeability.

Hydrogen-Bonding Capacity :

  • The pyridin-4-yl group (target compound) offers a hydrogen-bond acceptor site, whereas the pyridin-3-ylmethyl substituent in provides additional flexibility for binding interactions.

Synthetic Accessibility :

  • Analogs like employ multicomponent reactions with ionic liquid catalysts, suggesting the target compound might require similar high-yield synthetic routes.

Biological Activity: Pyrano-pyridine derivatives with nitrile groups (e.g., ) are often explored as kinase inhibitors, while ester-containing analogs (target compound) may exhibit protease inhibition .

Research Findings and Data Gaps

  • Spectroscopic Characterization : IR and NMR data for analogs suggest that the target compound’s methoxy and pyridyl groups would produce distinct signals (e.g., IR: ~3400 cm⁻¹ for NH₂, ~1700 cm⁻¹ for ester C=O) .
  • Thermal Properties : Melting points for similar compounds range from 232–245°C , implying the target compound may require elevated temperatures for purification.

Q & A

Q. Q1. What are the established synthetic methodologies for this compound, and how can reaction conditions be optimized?

Methodological Answer: A multi-step synthesis is typically required, starting with cyclocondensation of β-ketoesters with aldehydes or isatin derivatives in the presence of catalysts like piperidine or trisodium citrate dihydrate. For example, analogous pyrano-pyridine systems are synthesized via a three-component reaction involving malononitrile, β-ketoesters, and substituted aldehydes under reflux in ethanol . Optimization involves adjusting solvent polarity (e.g., aqueous ethanol vs. DMF), catalyst loading (0.5–2 mol%), and temperature (60–100°C) to enhance yield (>70%) and purity (>95%). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Q. Q2. How is the molecular structure validated, and what analytical techniques are essential?

Methodological Answer: Structural confirmation requires a combination of:

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR to identify functional groups (e.g., methoxy, pyridinyl protons) and stereochemistry.
  • Mass Spectrometry (HRMS): To verify molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns.
  • X-ray Crystallography: For unambiguous confirmation of the fused pyrano-pyridine ring system and substituent positioning, as demonstrated in structurally related compounds .

Q. Q3. What preliminary biological assays are recommended for screening activity?

Methodological Answer: Initial screening should focus on:

  • Kinase Inhibition Assays: Use ADP-Glo™ or fluorescence-based assays to evaluate inhibition of kinases like EGFR or VEGFR2, given the pyridine core’s relevance in kinase targeting .
  • Cytotoxicity Testing: MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination. Positive controls (e.g., doxorubicin) and dose-response curves (1–100 µM) are essential .

Advanced Research Questions

Q. Q4. How can computational modeling aid in understanding structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases). The pyridinyl and dimethoxyphenethyl groups likely engage in hydrophobic interactions and hydrogen bonding .
  • Density Functional Theory (DFT): Calculate electron density maps to identify reactive sites (e.g., amino or carboxylate groups) for derivatization. This guides rational design of analogs with improved potency .

Q. Q5. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Replicate Studies: Use standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) across multiple labs to verify reproducibility.
  • Meta-Analysis: Compare datasets using tools like PRISMA to identify confounding variables (e.g., cell line heterogeneity, solvent effects). For example, discrepancies in IC50_{50} values may arise from DMSO concentration variations (>0.1% can artifactually inhibit growth) .

Q. Q6. How can regioselectivity challenges in functionalization be addressed?

Methodological Answer:

  • Protecting Group Strategies: Temporarily block reactive sites (e.g., amino groups with Boc protection) during derivatization of the pyridine ring.
  • Catalytic Control: Employ transition-metal catalysts (e.g., Pd/Cu) for site-specific cross-coupling reactions. For example, Suzuki-Miyaura coupling can introduce aryl groups at the pyridine’s 4-position .

Q. Q7. What advanced analytical techniques characterize degradation products under stress conditions?

Methodological Answer:

  • LC-HRMS/MS: Identify degradation pathways (e.g., hydrolysis of the ester group) under acidic/alkaline stress.
  • Forced Degradation Studies: Expose the compound to UV light (ICH Q1B guidelines) and analyze photodegradants via HPLC-DAD. Stability-indicating methods must resolve peaks with resolution >2.0 .

Data Contradiction and Validation

Q. Q8. How should conflicting solubility data be reconciled?

Methodological Answer:

  • Standardized Protocols: Use the shake-flask method (USP <1236>) in buffered solutions (pH 1.2–7.4) at 25°C. Discrepancies often arise from polymorphic forms; characterize crystallinity via PXRD .
  • Co-solvency Studies: Evaluate solubility enhancement using hydrotropes (e.g., PEG-400) or cyclodextrins, reporting logP values (e.g., ClogP ~3.5) to guide formulation .

Q. Q9. What methods validate purity when chromatographic results conflict with elemental analysis?

Methodological Answer:

  • Orthogonal Techniques: Combine HPLC (C18 column, 220 nm detection) with combustion analysis (C, H, N % within ±0.4% of theoretical).
  • NMR Purity Assessment: Integrate proton signals to detect impurities <0.5% .

Experimental Design Considerations

Q. Q10. How to design a robust SAR study for this compound?

Methodological Answer:

  • Analog Library Synthesis: Prioritize derivatives with modifications at the 3-carboxylate and 6-phenethyl positions.
  • Multivariate Analysis: Use principal component analysis (PCA) to correlate structural descriptors (e.g., Hammett σ values) with bioactivity .

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